N-(3,4-dichlorophenyl)thiophene-3-carboxamide
CAS No.:
Cat. No.: VC16342307
Molecular Formula: C11H7Cl2NOS
Molecular Weight: 272.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7Cl2NOS |
|---|---|
| Molecular Weight | 272.1 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C11H7Cl2NOS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
| Standard InChI Key | GKCPOBNJSNOQEH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)C2=CSC=C2)Cl)Cl |
Introduction
Structural and Chemical Properties of N-(3,4-Dichlorophenyl)thiophene-3-carboxamide
Molecular Architecture
The compound consists of a thiophene heterocycle (a five-membered ring containing one sulfur atom) linked via a carboxamide group to a 3,4-dichlorophenyl substituent. The amide bond (–CONH–) bridges the thiophene’s 3-position and the aromatic ring’s para-chlorine atom. This arrangement confers planarity to the molecule, which may enhance π-π stacking interactions in solid-state configurations or receptor binding scenarios .
The dichlorophenyl group introduces electron-withdrawing effects, potentially influencing the compound’s electronic distribution and reactivity. Chlorine atoms at the 3- and 4-positions of the phenyl ring create steric hindrance, which could impact solubility and intermolecular interactions .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
-
Thiophene-3-carboxylic acid: Serves as the acylating agent.
-
3,4-Dichloroaniline: Provides the aromatic amine nucleophile.
Coupling these precursors via an amide bond forms the target molecule.
Preparation of Thiophene-3-carboxylic Acid Chloride
Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation .
Amide Coupling with 3,4-Dichloroaniline
The acyl chloride reacts with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) to yield N-(3,4-dichlorophenyl)thiophene-3-carboxamide. Alternative methods using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) may enhance yield and purity, as demonstrated in analogous syntheses .
Reaction Scheme:
Purification and Yield Optimization
Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures typically achieves >80% purity. Yields range from 65–75%, contingent on stoichiometric ratios and reaction time .
Computational and Crystallographic Insights
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/6-31G(d) level predicts bond lengths and angles consistent with X-ray data for related structures :
| Parameter | Calculated Value | Experimental Analog |
|---|---|---|
| C=O Bond Length | 1.22 Å | 1.21 Å |
| C–N Bond Length | 1.35 Å | 1.34 Å |
| Dihedral Angle | 12.5° | 10.8° |
The slight dihedral angle between the thiophene and phenyl rings suggests minimal conjugation across the amide bridge, preserving aromaticity in both systems .
X-ray Diffraction Analysis
While no crystallographic data exist for this specific compound, the Cu(II) complex of a structurally similar N-carboxamide (3-oxo-3-phenylpropanamide) crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 105.6° . Hydrogen bonding between amide NH and carbonyl oxygen atoms forms a supramolecular network, a feature likely conserved in N-(3,4-dichlorophenyl)thiophene-3-carboxamide .
Industrial and Materials Science Applications
Corrosion Inhibition
Thiophene carboxamides adsorb onto metal surfaces, forming protective films. Quantum chemical parameters (e.g., high ΔN = 0.78 eV) suggest strong donor-acceptor interactions with iron, reducing corrosion rates by >90% in acidic media .
Organic Electronics
The conjugated thiophene system enables charge transport, with theoretical hole mobility (μh) of 2.3 cm²/V·s. Dichlorophenyl substituents lower the LUMO (-3.1 eV), enhancing electron injection in OLED devices .
Environmental and Toxicological Considerations
Biodegradation
Chlorinated aromatics resist microbial breakdown, with half-lives exceeding 60 days in soil. Oxidative cleavage of the amide bond by Pseudomonas spp. represents a potential degradation pathway .
Ecotoxicity
Predicted LC₅₀ values for Daphnia magna (0.8 mg/L) indicate high aquatic toxicity. Bioaccumulation factors (log BAF = 3.2) warrant careful handling to prevent ecosystem contamination .
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